molecular formula C15H12N4OS B2959840 N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 875120-42-6

N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2959840
M. Wt: 296.35
InChI Key: IUNBOBZVODBGIL-UHFFFAOYSA-N
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Description

“N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been studied for its potential as a SARS-CoV-2 3CL Protease Inhibitor .


Synthesis Analysis

The compound is synthesized as part of a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process involves the substitution of the methoxy group with butoxy, isobutoxy, and methyl groups and for the chlorine atom .


Molecular Structure Analysis

The molecular structure of the compound involves an indene moiety that interacts with the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165. The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on the S1 subsite .


Chemical Reactions Analysis

The compound’s inhibitory activities are affected by the effects of steric hindrance and electron withdrawing. For instance, replacing the methoxy group on a similar compound with butoxy, isobutoxy, and methyl groups and a chlorine atom resulted in a significant drop in inhibitory activities .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Novel analogs involving the pyrazole and thiazole moieties have been designed, synthesized, and tested for their antibacterial activities. Some compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This highlights the potential of such compounds as antibacterial agents without harming mammalian cells (Palkar et al., 2017).

Antitumor Agents

  • A series of compounds incorporating the pyrazole and thiazole scaffolds were synthesized and evaluated for their anti-tumor activities. Several of these compounds showed promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting their potential as antitumor agents (Gomha et al., 2016).

Antifungal Activity

  • A new series of compounds with the pyrazole moiety were synthesized and showed significant antifungal activity against various phytopathogenic fungi, with some compounds exhibiting higher activity than commercial fungicides. This points to their utility in agricultural applications to protect crops from fungal infections (Du et al., 2015).

Photosynthetic Electron Transport Inhibitors

  • Pyrazole derivatives have been explored for their ability to inhibit photosynthetic electron transport, a mechanism that can be harnessed to develop new herbicides. Some compounds showed inhibitory properties comparable to commercial herbicides, indicating their potential application in controlling weed growth (Vicentini et al., 2005).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The compound and its derivatives provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research could focus on further refinement of the microbiological profile and hit-to-lead optimization .

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-19-11(6-7-16-19)14(20)18-15-17-13-10-5-3-2-4-9(10)8-12(13)21-15/h2-7H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNBOBZVODBGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture 8H-Indeno[1,2-d]thiazol-2-ylamine 1b (Prepared in Example 1, Step 2, 320 mg; 1.70 mmol) and potassium carbonate (3.10 g; 22.4 mmol) in dry tetrahydrofuran (10 mL) under nitrogen was added 2-methyl-2H-pyrazole-3-carbonyl chloride (516 mg; 3.57 mmol). The slurry was then heated to reflux for 3 hr. The solvent was removed in vacuo, and the residue diluted with water and extracted with ethyl acetate. The organic layer was washed with 50 mL of 1N hydrochloric acid solution followed by brine solution and dried (sodium sulfate) filtered and concentrated in vacuo. The crude product was purified by trituration with diethyl ether to provide 155 mg of 2-Methyl-2H-pyrazole-3-carboxylic acid (8H-indeno[1,2-d]thiazol-2-yl)-amide 9. EI-HRMS m/e calcd for C15H12N4OS (M+) 296.0732, found 296.0731.
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